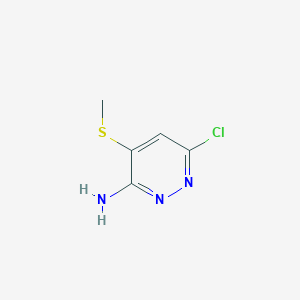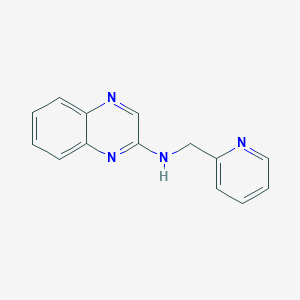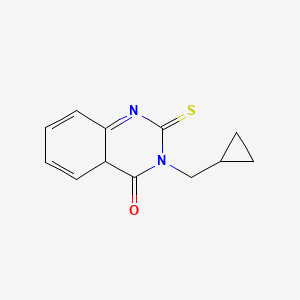![molecular formula C18H17N7S B12272266 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12272266.png)
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a combination of pyrazole, pyridazine, piperazine, and benzothiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step reactions. One common synthetic route includes the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C . This reaction yields the desired bis-heterocyclic compound in good yields. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole include other pyrazole, pyridazine, piperazine, and benzothiazole derivatives. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
- 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C18H17N7S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H17N7S/c1-2-5-15-14(4-1)20-18(26-15)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-19-25/h1-9H,10-13H2 |
Clave InChI |
GPCCHMCKNOTHOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate](/img/structure/B12272183.png)
![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)

![2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272206.png)
![2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B12272207.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B12272214.png)



![N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12272241.png)

![3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272245.png)
![4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12272246.png)

